Dihydroherbimycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

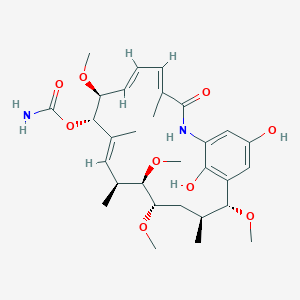

Dihydroherbimycin A is a compound derived from the bacterium Streptomyces sp. It is known for its potent antioxidant properties, which have been demonstrated in various assays. This compound is a reduced form of herbimycin A and has shown significant potential in therapeutic applications due to its ability to scavenge free radicals and inhibit lipid peroxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroherbimycin A is typically produced through the cultivation of Streptomyces sp. The bacterium is grown in a suitable medium, and the compound is extracted from the culture filtrate. The identification and purification of this compound involve several spectroscopic techniques, including infrared, ultraviolet, mass spectrum, and nuclear magnetic resonance assays .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification processes. The optimization of these processes is crucial for achieving high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dihydroherbimycin A undergoes various chemical reactions, including oxidation and reduction. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms, which neutralizes free radicals .

Common Reagents and Conditions: The compound is often tested in radical-scavenging assays using reagents like 1,1-diphenyl-picrylhydrazyl (DPPH). The conditions for these reactions typically involve specific concentrations of the compound and controlled environments to measure its efficacy .

Major Products Formed: The primary product formed from the reactions involving this compound is the neutralized free radical, which results from the compound’s hydrogen-donating ability. This reaction underscores its potential as a therapeutic antioxidant .

Scientific Research Applications

Dihydroherbimycin A has been extensively studied for its antioxidant properties. It has shown promise in the following areas:

Mechanism of Action

Dihydroherbimycin A exerts its effects primarily through its antioxidant activity. It donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This mechanism involves the transfer of hydrogen atoms to reactive oxygen species, effectively scavenging these harmful molecules and reducing oxidative stress .

Comparison with Similar Compounds

Herbimycin A: The parent compound from which dihydroherbimycin A is derived.

α-Tocopherol: A well-known antioxidant commonly used as a reference compound in assays.

Other Microbial Antioxidants: Compounds like carazostatin, thiazostatin, and benzastatin, which are also produced by microorganisms and exhibit antioxidant properties.

Uniqueness: this compound stands out due to its high radical-scavenging activity and potential therapeutic applications. Its ability to inhibit lipid peroxidation and neutralize free radicals more effectively than some other antioxidants highlights its uniqueness and potential as a new therapeutic agent .

Properties

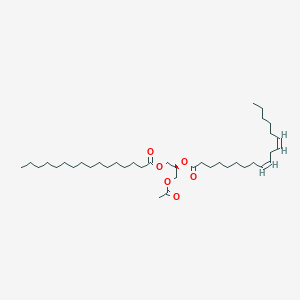

Molecular Formula |

C30H44N2O9 |

|---|---|

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-20,22-dihydroxy-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate |

InChI |

InChI=1S/C30H44N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28,33-34H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9+,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 |

InChI Key |

QANBQEQVJJKJTJ-GDYSMBPZSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)\C)OC)OC(=O)N)\C)C)OC)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15073638.png)

![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)

![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)

![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)

![[amino-[2-[[5-(hydroxymethyl)-1H-indol-3-yl]methylidene]hydrazinyl]methylidene]-pentylazanium](/img/structure/B15073680.png)

![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)